N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its diethyl and bis(2-methylphenyl) groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with diethylamine and 2-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to increase yield and efficiency. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-methylphenyl)benzene-1,4-diamine
- N,N-diethyl-1,4-phenylenediamine
- N1,N1,N4,N4-tetra(4-pyridyl)benzene-1,4-diamine
Uniqueness
N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific combination of diethyl and bis(2-methylphenyl) groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-N,4-N-diethyl-1-N,4-N-bis(2-methylphenyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-5-27(23-13-9-7-11-19(23)3)25(29)21-15-17-22(18-16-21)26(30)28(6-2)24-14-10-8-12-20(24)4/h7-18H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKXWBGKSIMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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